3-(Hydroxymethyl)nonan-2-one
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Overview
Description
Preparation Methods
The synthesis of 3-(Hydroxymethyl)nonan-2-one can be achieved through various methods. One common method involves the Baggesen reaction, where a non-reducing sugar is used as a substrate and reacts with a ketone reagent in an alkaline solution to produce the target compound . This method is widely used due to its efficiency and simplicity .
Chemical Reactions Analysis
3-(Hydroxymethyl)nonan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(Hydroxymethyl)nonan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It can be used in studies involving metabolic pathways and enzyme reactions.
Industry: Used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)nonan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Hydroxymethyl)nonan-2-one can be compared with other similar compounds such as:
2-Nonanone: Lacks the hydroxymethyl group, resulting in different chemical and physical properties.
3-(Hydroxymethyl)octan-2-one: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
The presence of the hydroxymethyl group in this compound makes it unique and provides distinct chemical properties that are valuable in various applications .
Properties
CAS No. |
67801-33-6 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-(hydroxymethyl)nonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(8-11)9(2)12/h10-11H,3-8H2,1-2H3 |
InChI Key |
DIZUHEORFPDTIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CO)C(=O)C |
Canonical SMILES |
CCCCCCC(CO)C(=O)C |
Key on ui other cas no. |
67801-33-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
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